

Application Notes and Protocols: SPECT/CT Imaging with Indium-111 Labeled DPI-4452

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Compound of Interest

Compound Name: DPI-4452

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Introduction

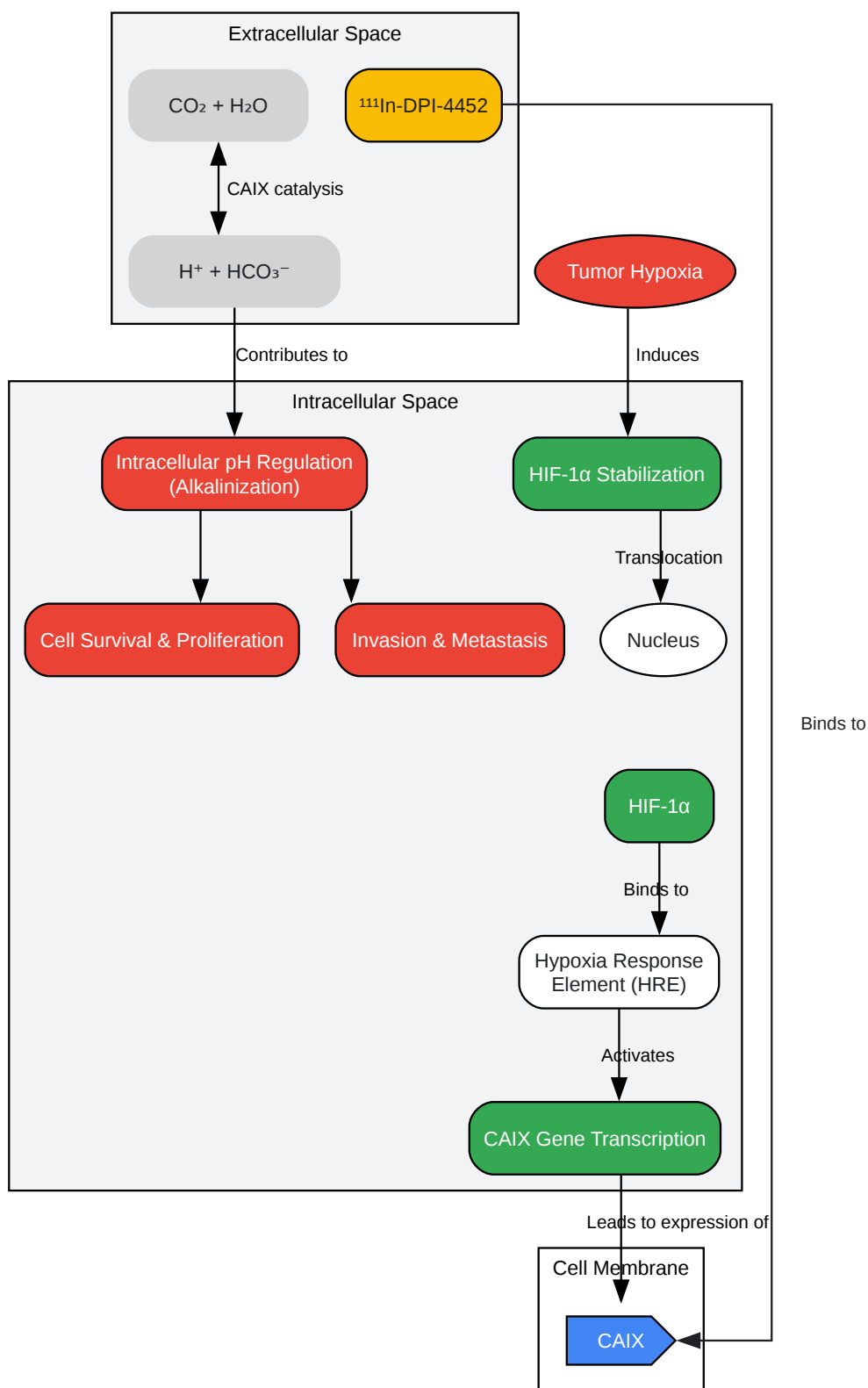
DPI-4452 is a novel cyclic peptide with high affinity and selectivity for Carbonic Anhydrase IX (CAIX), a transmembrane protein that is highly expressed in a variety of solid tumors and is associated with tumor hypoxia and poor prognosis.[1][2] The restricted expression of CAIX in normal tissues makes it an attractive target for both diagnostic imaging and targeted radionuclide therapy.[1] **DPI-4452** is coupled to the chelator 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), enabling the stable chelation of radiometals such as Indium-111 (^{111}In) for Single Photon Emission Computed Tomography (SPECT) imaging.[1][3]

SPECT, a highly sensitive nuclear imaging technique, allows for the non-invasive, three-dimensional visualization and quantification of the biodistribution of ^{111}In -labeled **DPI-4452** in preclinical models.[4][5] When combined with Computed Tomography (CT), SPECT/CT provides anatomical co-registration, allowing for precise localization of the radiotracer uptake within the subject.[4][5]

These application notes provide detailed protocols for the radiolabeling of **DPI-4452** with ^{111}In and its subsequent use in preclinical SPECT/CT imaging studies.

Signaling Pathway of Target: Carbonic Anhydrase IX (CAIX)

Under hypoxic conditions, typically found in solid tumors, the transcription factor Hypoxia-Inducible Factor-1 α (HIF-1 α) is stabilized.[6][7][8] HIF-1 α translocates to the nucleus and induces the expression of numerous genes, including CAIX.[6][7][8] CAIX is a transmembrane enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. [6] This enzymatic activity contributes to the acidification of the tumor microenvironment while maintaining a more alkaline intracellular pH, which promotes tumor cell survival, proliferation, and invasion.[7][9][10] **DPI-4452** binds to the extracellular domain of CAIX, enabling the targeted delivery of radioisotopes for imaging and therapy.



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Caption: CAIX expression is induced by hypoxia and contributes to tumor progression.

Experimental Protocols

Protocol 1: Radiolabeling of DPI-4452 with Indium-111

This protocol describes a general method for the radiolabeling of DOTA-conjugated peptides like **DPI-4452** with Indium-111. Optimization may be required for specific applications.

Materials:

- **DPI-4452** peptide
- $^{111}\text{InCl}_3$ in 0.05 M HCl
- Sodium acetate buffer (0.1 M, pH 4.5)
- Metal-free water
- Reaction vials (metal-free)
- Heating block or water bath
- Radio-TLC system with a suitable stationary and mobile phase
- HPLC system with a radioactivity detector
- Sep-Pak C18 light cartridges or equivalent for purification

Procedure:

- Preparation: In a metal-free reaction vial, add a specific amount of **DPI-4452** (e.g., 10 μg).
- Buffering: Add 100 μL of 0.1 M sodium acetate buffer (pH 4.5) to the vial.
- Radiolabeling Reaction: Carefully add a calibrated amount of $^{111}\text{InCl}_3$ (e.g., 20-260 MBq) to the reaction vial.[\[11\]](#)[\[12\]](#) The final reaction volume should be kept low (e.g., 200 μL).
- Incubation: Incubate the reaction mixture at 80-100°C for 15-30 minutes.[\[13\]](#)
- Quality Control (QC):

- Radio-TLC: Spot a small aliquot of the reaction mixture onto a TLC strip. Develop the strip using a suitable mobile phase (e.g., 0.1 M citrate buffer, pH 6.0). Analyze the strip using a radio-TLC scanner to determine the radiochemical purity. The $^{111}\text{In-DPI-4452}$ should move with the solvent front, while free ^{111}In remains at the origin. A radiochemical purity of >95% is generally considered acceptable.[12]
- Radio-HPLC: For more precise quantification, inject an aliquot of the reaction mixture onto a C18 HPLC column and elute with a gradient of water/acetonitrile containing 0.1% TFA. Monitor the eluate with a UV detector and a radioactivity detector.
- Purification (if necessary): If the radiochemical purity is below 95%, the product can be purified using a Sep-Pak C18 light cartridge.
 - Pre-condition the cartridge with ethanol followed by water.
 - Load the reaction mixture onto the cartridge.
 - Wash the cartridge with water to remove unreacted ^{111}In .
 - Elute the purified $^{111}\text{In-DPI-4452}$ with a small volume of ethanol/water mixture.
 - Evaporate the ethanol under a gentle stream of nitrogen.
- Final Formulation: Reconstitute the purified $^{111}\text{In-DPI-4452}$ in sterile saline for injection. Perform a final QC check to confirm radiochemical purity and concentration.

Protocol 2: In Vivo SPECT/CT Imaging of $^{111}\text{In-DPI-4452}$ in Tumor-Bearing Mice

This protocol outlines a general procedure for conducting SPECT/CT imaging in preclinical tumor models.

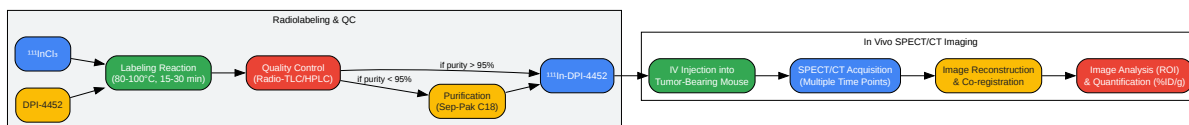
Animal Models:

- Female athymic nude mice (or other appropriate strain) are subcutaneously inoculated with a CAIX-positive human cancer cell line (e.g., HT-29 or SK-RC-52).[2]
- Tumors are allowed to grow to a suitable size (e.g., 100-200 mm³) before imaging.

Imaging Procedure:

- Radiotracer Administration: Anesthetize the tumor-bearing mouse (e.g., with isoflurane). Inject a defined activity of ¹¹¹In-**DPI-4452** (e.g., 5.58–8.52 MBq) intravenously via the tail vein.[\[14\]](#)
- Imaging Time Points: Perform SPECT/CT imaging at various time points post-injection (p.i.), for example, 1, 4, 24, and 48 hours p.i., to assess the pharmacokinetics and tumor targeting of the radiotracer.[\[2\]](#)
- SPECT Acquisition:
 - Position the anesthetized mouse on the scanner bed.
 - Use a dedicated small animal SPECT system equipped with appropriate collimators (e.g., multi-pinhole).[\[15\]](#)
 - Set the energy windows for the ¹¹¹In photopeaks (171 keV and 245 keV).
 - Acquire whole-body SPECT data over a 360° rotation. The acquisition time per projection will depend on the system's sensitivity and the injected dose.
- CT Acquisition: Immediately following the SPECT scan, acquire a CT scan for anatomical co-registration and attenuation correction. Typical CT parameters include a tube voltage of 45-65 kVp.[\[16\]](#)
- Image Reconstruction: Reconstruct the SPECT data using an appropriate algorithm (e.g., Ordered Subsets Expectation Maximization - OSEM).[\[17\]](#) Apply corrections for attenuation and scatter using the CT data.
- Image Analysis:
 - Co-register the SPECT and CT images.
 - Draw regions of interest (ROIs) over the tumor and various organs on the CT images.
 - Quantify the radioactivity concentration in each ROI from the SPECT images.

- Express the uptake as a percentage of the injected dose per gram of tissue (%ID/g).[14]



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Caption: Workflow for ^{111}In -**DPI-4452** preparation and in vivo imaging.

Data Presentation

The following tables summarize the quantitative biodistribution data of ^{111}In -**DPI-4452** in preclinical models.

Table 1: Biodistribution of ^{111}In -**DPI-4452** in HT-29 Tumor-Bearing Mice (%ID/g)

Organ/Tissue	2 hours p.i.	48 hours p.i.
Tumor	Mean value	Mean value
Blood	Mean value	Mean value
Kidneys	Mean value	Mean value
Liver	Mean value	Mean value
Stomach	Mean value	Mean value
Small Intestine	Mean value	Mean value

Table 2: Biodistribution of ^{111}In -**DPI-4452** in SK-RC-52 Tumor-Bearing Mice (%ID/g)

Organ/Tissue	1 hour p.i.	48 hours p.i.
Tumor	7-10	Mean value
Blood	Mean value	Background levels
Kidneys	Mean value	Mean value
Liver	Mean value	Background levels
Stomach	Mean value	Mean value
Small Intestine	Mean value	Mean value

Note: Specific mean values for all tissues and time points are not publicly available in the provided search results. The table indicates where data has been reported. Peak tumor uptake in the SK-RC-52 model was reported to be between 7 and 10 %ID/g at the first time point.[2] Blood and liver uptake decreased to background levels by 4 hours p.i. in this model.[2]

Table 3: Tumor-to-Organ Ratios for ¹¹¹In-DPI-4452

Tumor Model	Ratio	Time Point	Value
HT-29	Tumor-to-Kidney	> 2 hours p.i.	> 1
HT-29	Tumor-to-Liver	> 2 hours p.i.	> 1
SK-RC-52	Tumor-to-Kidney	All time points	> 1
SK-RC-52	Tumor-to-Liver	All time points	> 1

Note: Except for the earliest time point in the HT-29 model, tumor-to-kidney and tumor-to-liver ratios were greater than 1 for both models throughout the study.[1]

Conclusion

¹¹¹In-labeled **DPI-4452** shows promise as a specific imaging agent for CAIX-expressing tumors. The protocols provided herein offer a framework for researchers to conduct preclinical SPECT/CT studies to evaluate the diagnostic potential of this novel radiopharmaceutical. The favorable biodistribution profile, with high tumor uptake and rapid clearance from non-target

tissues, warrants further investigation of **DPI-4452** in the development of targeted cancer diagnostics and theranostics.

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